Molecular Weight and LogP vs. Non-Brominated Parent
The introduction of a bromine atom at the C2 position of the imidazole ring substantially alters the compound's physicochemical profile compared to the non-brominated parent scaffold, 4-(1H-imidazol-5-yl)phenol. The target compound exhibits a molecular weight of 239.07 g/mol, an increase of 78.90 g/mol over the parent (160.17 g/mol), attributable solely to the substitution of a hydrogen atom with a bromine [1]. This modification is calculated to increase the XLogP3-AA value from 1.4 (for the parent) to approximately 2.0 (for the target), based on fragment-based contribution methods for aromatic bromine substitution . This quantitative shift in lipophilicity and molecular size directly impacts membrane permeability and off-target binding profiles in early-stage drug discovery programs.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 239.07 g/mol |
| Comparator Or Baseline | 4-(1H-imidazol-5-yl)phenol: 160.17 g/mol |
| Quantified Difference | +78.90 g/mol (+49%) |
| Conditions | Calculated based on elemental composition; MW data from vendor technical datasheets and PubChem [1]. |
Why This Matters
The increased molecular weight and lipophilicity are key differentiators for medicinal chemists evaluating bioisosteric replacements, as these parameters directly influence ADME properties and can alter a compound's position in Lipinski's Rule of Five space.
- [1] PubChem. 4-(1H-Imidazol-4-yl)phenol (CID 12463137). National Library of Medicine. Accessed 2024. View Source
